

# Spectroscopic Data for 1,3-Dioxane, 4,4-diphenyl-: A Comprehensive Guide

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Compound of Interest

Compound Name: 1,3-Dioxane, 4,4-diphenyl
Cat. No.: B15489728

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Despite a thorough search of available scientific literature and chemical databases, specific experimental spectroscopic data for **1,3-Dioxane**, **4,4-diphenyl-** could not be located. This guide will, therefore, present predicted spectroscopic information based on the analysis of its structural analogues and fundamental principles of spectroscopy. It will also provide detailed experimental protocols that would be suitable for the acquisition of such data, serving as a valuable resource for researchers planning to synthesize and characterize this compound.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **1,3-Dioxane**, **4,4-diphenyl-**. These predictions are based on the known spectral data of **1,3-dioxane**, **4-phenyl-1,3-dioxane**, and general principles of NMR, mass spectrometry, and infrared spectroscopy.

Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	m	10H	Aromatic protons
~ 4.90	S	2H	H-2 (O-CH <sub>2</sub> -O)
~ 4.10	t	2H	H-6 (O-CH <sub>2</sub> )
~ 2.10	t	2H	H-5 (C-CH <sub>2</sub> )



Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~ 145	Quaternary Aromatic C
~ 128	Aromatic CH
~ 127	Aromatic CH
~ 126	Aromatic CH
~ 95	C-2 (O-CH <sub>2</sub> -O)
~ 80	C-4 (C(Ph) <sub>2</sub> )
~ 65	C-6 (O-CH <sub>2</sub> )
~ 35	C-5 (C-CH <sub>2</sub> )

**Predicted Mass Spectrometry Data (EI)** 

m/z	Predicted Fragment Ion
254	[M]+
177	[M - C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

**Predicted Infrared (IR) Data** 

Wavenumber (cm <sup>-1</sup> )	Assignment
~ 3100 - 3000	Aromatic C-H stretch
~ 2950 - 2850	Aliphatic C-H stretch
~ 1600, 1490, 1450	Aromatic C=C stretch
~ 1150 - 1050	C-O stretch (dioxane ring)
~ 760, 700	Aromatic C-H bend (mono-subst.)



## **Experimental Protocols**

The following are detailed methodologies for the key experiments that would be required to obtain the spectroscopic data for **1,3-Dioxane**, **4,4-diphenyl-**.

### Synthesis of 1,3-Dioxane, 4,4-diphenyl-

A plausible synthetic route would involve the acid-catalyzed reaction of 1,1-diphenyl-1,3-propanediol with a formaldehyde equivalent, such as paraformaldehyde.

#### Materials:

- 1,1-diphenyl-1,3-propanediol
- Paraformaldehyde
- p-Toluenesulfonic acid (catalyst)
- Toluene
- Anhydrous sodium sulfate
- Dean-Stark apparatus

#### Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,1-diphenyl-1,3-propanediol (1 equivalent), paraformaldehyde (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
- Add toluene to the flask to azeotropically remove the water formed during the reaction.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Instrumentation:

400 MHz NMR Spectrometer

#### Sample Preparation:

• Dissolve approximately 10-20 mg of the purified **1,3-Dioxane**, **4,4-diphenyl-** in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.

#### <sup>1</sup>H NMR Acquisition:

- Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Typical parameters: pulse width of 30°, relaxation delay of 1-2 seconds.

#### <sup>13</sup>C NMR Acquisition:

- Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
- A larger number of scans will be required compared to <sup>1</sup>H NMR.

## Mass Spectrometry (MS)

#### Instrumentation:

• Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

#### Sample Preparation:

 Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).



#### Acquisition:

- Inject the sample into the GC, which will separate the compound from any impurities.
- The separated compound will then be introduced into the mass spectrometer.
- Acquire the mass spectrum in the m/z range of 50-500.

## Infrared (IR) Spectroscopy

#### Instrumentation:

• Fourier-Transform Infrared (FTIR) Spectrometer.

#### Sample Preparation:

- Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) plates.
- Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

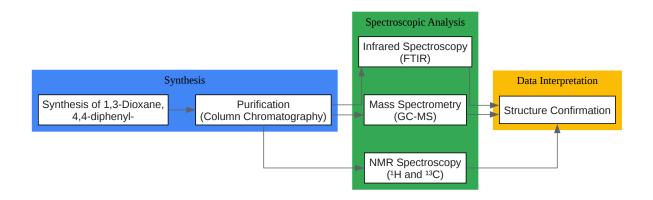
#### Acquisition:

- Record the spectrum in the range of 4000-400 cm<sup>-1</sup>.
- Acquire a background spectrum of the empty plates or the solvent for subtraction.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **1,3-Dioxane**, **4,4-diphenyl-**.





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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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